molecular formula C8H14N2O B12992281 Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one

Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B12992281
M. Wt: 154.21 g/mol
InChI Key: NKWRLPRMKNYUSI-NKWVEPMBSA-N
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Description

Systematic IUPAC Nomenclature of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one . This name is constructed through the following conventions:

  • Parent heterocycle identification : The base structure is a pyrrolo[3,2-c]pyridin-2-one, a fused bicyclic system comprising a pyrrolidine ring (five-membered, saturated) and a pyridinone ring (six-membered, unsaturated with a ketone group at position 2).
  • Hydrogenation state : The prefix "hexahydro" indicates partial saturation, specifying that six hydrogen atoms are added to the parent structure to form three double bond equivalents. This results in a total of two rings: one fully saturated (pyrrolidine) and one partially unsaturated (pyridinone).
  • Substituent designation : The methyl group at position 1 is prioritized according to IUPAC numbering rules, which assign the lowest possible numbers to substituents.

The stereochemical descriptors (3aS,7aR) denote the relative configurations of the bridgehead atoms. The "rel-" prefix confirms that the configuration is specified relative to the other stereocenters in the molecule rather than in absolute terms.

Stereochemical Configuration and Relative Stereochemistry Analysis

The compound’s stereochemistry is defined by two bridgehead chiral centers at positions 3a and 7a, leading to four possible diastereomers. The (3aS,7aR) configuration specifies:

  • Ring fusion geometry : The pyrrolidine and pyridinone rings share carbons 3a and 7a, with the methyl group occupying an axial position on the pyrrolidine nitrogen.
  • Relative configuration : The "rel-" designation indicates that the stereochemistry is described relative to the other stereocenters in the molecule, not via external references like the Cahn-Ingold-Prelog rules. This is common in fused bicyclic systems where absolute configuration determination requires advanced analytical methods.

The octahydro designation in alternative synonyms (e.g., "octahydro-1H-pyrrolo[3,2-c]pyridin-2-one") refers to the fully saturated form of the bicyclic system, contrasting with the hexahydro state in the IUPAC name, which retains one double bond.

Stereochemical Feature Description
Bridgehead chiral centers 3a (S configuration) and 7a (R configuration)
Ring fusion Cis fusion at positions 3a and 7a, enforced by bicyclic structure
Methyl group orientation Axial orientation on the pyrrolidine nitrogen, minimizing 1,3-diaxial strain

Alternative Chemical Designations and Common Synonyms in Literature

The compound is referenced under multiple aliases in chemical databases and vendor catalogs, reflecting variations in stereochemical descriptors and hydrogenation states:

  • CAS Registry Numbers :

    • 2173996-18-2 (cis-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one)
    • 2382209-89-2 (fully saturated octahydro variant)
  • Vendor-specific designations :

    • "this compound" (PubChem)
    • "cis-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one" (Synblock)
  • Simplified synonyms :

    • 1-Methyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,2-c]pyridin-2-one
    • rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one

The term "rac-" in some synonyms denotes a racemic mixture, contrasting with the rel-(3aS,7aR) specification, which describes a single enantiomer.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C8H14N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

NKWRLPRMKNYUSI-NKWVEPMBSA-N

Isomeric SMILES

CN1[C@@H]2CCNC[C@@H]2CC1=O

Canonical SMILES

CN1C2CCNCC2CC1=O

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The core bicyclic lactam is typically prepared via intramolecular cyclization reactions starting from linear or monocyclic precursors containing appropriate functional groups (e.g., amino and carbonyl groups). Common strategies include:

Stereochemical Control

Stereochemistry at the 3a and 7a positions is controlled by:

  • Using chiral starting materials or chiral auxiliaries.
  • Employing stereoselective catalysts or reagents.
  • Diastereoselective cyclization steps guided by substrate conformation.

Detailed Preparation Methods from Literature and Patents

Patent US9617258B2 (2014)

This patent describes synthetic routes to related octahydropyrrolo[2,3-c]pyridine derivatives, which share structural similarity with the target compound. Key steps include:

  • Preparation of hexahydro-1H-pyrrolo[2,3-c]pyridine intermediates via cyclization of amino alcohols or amino ketones.
  • Introduction of substituents such as methyl groups via alkylation or reductive amination.
  • Lactam formation by oxidation or intramolecular amidation.

The stereochemistry is controlled by starting from chiral precursors or by selective reduction steps. The patent emphasizes the use of protecting groups to mask reactive amines during multi-step synthesis and the use of chromatographic purification to isolate stereoisomers.

Synthetic Routes from PubChem and Related Literature

PubChem entries for related bicyclic pyrrolopyridine compounds indicate:

  • Starting from commercially available or easily synthesized monocyclic amines.
  • Multi-step sequences involving:

    • Formation of the bicyclic ring by nucleophilic substitution or cyclization.
    • Installation of the lactam carbonyl by oxidation or cyclization of amino alcohols.
    • Methylation of the nitrogen via methyl iodide or methyl triflate under basic conditions.
  • Use of hydrogenation or catalytic reduction to saturate the bicyclic system fully.

These methods often employ chromatographic techniques and spectroscopic monitoring (NMR, MS) to confirm structure and stereochemistry.

Additional Patent US11111242B2 (2017)

This patent describes the synthesis of pyrrolo[2,3-d]pyrimidinyl and related bicyclic compounds, which share synthetic methodology principles:

  • Use of chiral piperidine or pyrrolidine intermediates.
  • Functionalization via acrylamide or other electrophilic reagents.
  • Control of stereochemistry by selective hydrogenation and chiral resolution.

Though focused on different heterocycles, the synthetic logic applies to the preparation of octahydro-pyrrolo[3,2-c]pyridin-2-one derivatives.

Representative Synthetic Scheme (Generalized)

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Notes
1 Formation of monocyclic amine Amino alcohol or amino ketone Base, solvent (e.g., THF, MeOH) Formation of amino intermediate
2 Cyclization to bicyclic amine Amino intermediate Acid or base catalysis, heat Formation of bicyclic pyrrolidine or piperidine
3 Lactam formation Bicyclic amine with carbonyl precursor Oxidation (e.g., PCC, Swern) or amidation Formation of bicyclic lactam ring
4 N-Methylation Bicyclic lactam Methyl iodide, base (e.g., K2CO3) Introduction of N-methyl substituent
5 Purification and stereochemical confirmation Crude product Chromatography, chiral HPLC, NMR Isolation of pure Rel-(3aS,7aR) isomer

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography and chiral HPLC are used to separate stereoisomers and purify the final product.
  • Spectroscopy: NMR (1H, 13C), IR, and MS confirm the structure and purity.
  • X-ray crystallography: Occasionally employed to confirm stereochemistry definitively.

Summary of Key Research Findings

  • The preparation of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one requires multi-step synthesis involving cyclization and lactam formation.
  • Stereochemical control is achieved by chiral precursors and selective reaction conditions.
  • N-Methylation is typically a late-stage modification.
  • Purification and stereochemical verification are critical to obtain the desired isomer.
  • The synthetic methods are well-documented in patent literature and chemical databases, reflecting robust and reproducible protocols.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one has been studied for its potential therapeutic effects. Its structural analogs have shown promise as:

  • Antidepressants : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which may lead to the development of new antidepressant medications.
  • Neuroprotective Agents : Research indicates potential neuroprotective effects against neurodegenerative diseases, possibly through mechanisms involving the modulation of oxidative stress and inflammation .

Pharmacology

The compound's pharmacological profile suggests it may interact with various biological targets:

  • Receptor Modulation : It may act as a modulator of certain neurotransmitter receptors (e.g., serotonin and dopamine receptors), which is crucial in the treatment of mood disorders.
  • Antinociceptive Effects : Preliminary studies indicate that derivatives of this compound could exhibit pain-relieving properties, making them candidates for analgesic drug development .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations:

  • Moisturizing Agents : Its incorporation into topical formulations has demonstrated enhanced moisturizing properties, likely due to its ability to improve skin hydration levels .
  • Stability and Efficacy : The compound has been evaluated for stability in various formulations, showing promising results in maintaining product efficacy over time .

Case Study 1: Antidepressant Development

A study focusing on the synthesis of derivatives of this compound aimed to evaluate their antidepressant-like effects in animal models. The results indicated significant improvements in behavioral tests associated with depression, suggesting a potential pathway for drug development targeting mood disorders .

Case Study 2: Cosmetic Application

In a comparative study of various moisturizing agents, formulations containing this compound were shown to outperform traditional agents in terms of skin hydration and sensory feel. The study utilized response surface methodology to optimize formulation parameters, confirming the compound's role as an effective moisturizer .

Mechanism of Action

The mechanism of action of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives

Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives (e.g., 5-chloro and 5-methoxy variants) share a pyrrolopyridine core but differ in saturation and functional groups (Table 1).

  • Synthesis Yields : The carboxylic acid derivatives are synthesized in high yields (71–95%), indicating robust reactivity during cyclization .
  • Structural Differences : Unlike the target compound, these analogs are unsaturated and feature carboxylic acid substituents, which increase polarity and reduce membrane permeability.

Choi Derivatives from Marine Sources

The (2S,3aS,6S,7aS)-Choi derivatives, such as those found in aeruginosin DA495A, share stereochemical similarities (3aS configuration) but are integrated into peptide frameworks.

  • Stereochemical Impact : The Choi derivatives’ (2S,3aS,6S,7aS) configuration aligns with marine natural product biosynthetic pathways, whereas the target compound’s 7aR configuration may alter binding selectivity in enzyme inhibition .
  • Functional Roles : Choi derivatives often act as protease inhibitors, leveraging their bicyclic rigidity and peptide linkages. The target compound lacks peptide functionality, suggesting divergent therapeutic applications .

Patent-Disclosed Bicyclic Amines

Complex structures like 7-[(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-(6-methyl-4-propylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 95) highlight the diversity of bicyclic amine applications.

  • Structural Complexity: Compound 95 incorporates a hexahydropyrrolopyrrole core with pyrazolo-pyrazine and pyrido-pyrimidinone substituents, enabling multitarget engagement (e.g., kinase inhibition). In contrast, the target compound’s simpler structure may favor selectivity for single targets .
  • Drug-Likeness : The patent compounds exhibit higher molecular weights (>500 Da) and logP values due to aromatic substituents, whereas the target compound’s compact structure (MW ~196 Da) aligns better with CNS drug criteria .

Table 1: Key Comparative Data

Compound Name Core Structure Functional Groups Synthesis Yield Key Features
Rel-(3aS,7aR)-1-Methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one Octahydro-pyrrolopyridinone Methyl, ketone N/A High rigidity, moderate lipophilicity
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Unsaturated pyrrolopyridine Carboxylic acid 95% Polar, electrophilic
(2S,3aS,6S,7aS)-Choi-l-DAA Bicyclic peptide Amine, carboxylic acid N/A Protease inhibition
Compound 95 (Patent EP) Hexahydropyrrolopyrrole Pyrazolo-pyrazine N/A Kinase inhibition, high MW

Research Findings and Implications

  • Stereochemistry and Bioactivity : The 7aR configuration in the target compound may confer unique binding modes compared to marine-derived 7aS analogs, as seen in Choi derivatives .
  • Synthetic Accessibility : Pyrrolo[2,3-c]pyridine derivatives are more readily synthesized than the target compound, which may require chiral resolution or asymmetric synthesis .
  • Therapeutic Potential: The target compound’s balance of rigidity and simplicity positions it as a promising scaffold for optimizing CNS-targeted agents, contrasting with the marine-derived peptides’ niche in protease inhibition .

Biological Activity

Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a bicyclic compound with potential therapeutic applications. Its unique structure contributes to various biological activities, making it an interesting subject for pharmacological research. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N2O
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 2209079-29-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities or receptor functions, influencing cellular processes and signaling pathways. For instance, it has been observed to interact with kinases involved in cancer progression and cellular proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5491.06 ± 0.16Induces apoptosis
MCF-71.23 ± 0.18Cell cycle arrest in G0/G1 phase
HeLa2.73 ± 0.33Apoptotic pathway activation

The compound exhibits significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, the compound demonstrated the ability to mitigate neuronal damage and improve cognitive function. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various derivatives of pyrrolidine compounds, this compound was highlighted for its potent activity against multiple cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment with varying concentrations of the compound .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that this compound activates caspase pathways leading to programmed cell death. This pathway is crucial for eliminating malignant cells and preventing tumor growth .

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